3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole
CAS No.: 1013774-45-2
Cat. No.: VC6304583
Molecular Formula: C11H17N5OS
Molecular Weight: 267.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013774-45-2 |
|---|---|
| Molecular Formula | C11H17N5OS |
| Molecular Weight | 267.35 |
| IUPAC Name | 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3 |
| Standard InChI Key | AYPQIRVNDHUIQW-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s molecular formula is C₁₁H₁₇N₅OS, with a molecular weight of 267.35 g/mol. Its IUPAC name, 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole, reflects its hybrid structure:
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A 1,2,4-triazole core substituted with methyl and propan-2-ylsulfanyl groups.
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A 3-methoxy-1-methylpyrazole moiety at position 3 of the triazole ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1013774-45-2 |
| Molecular Formula | C₁₁H₁₇N₅OS |
| Molecular Weight | 267.35 g/mol |
| SMILES | CC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C |
| InChIKey | AYPQIRVNDHUIQW-UHFFFAOYSA-N |
The Standard InChI (InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3) confirms the connectivity of substituents, highlighting the sulfur atom’s role in bridging the triazole and isopropyl groups.
Crystallographic and Spectroscopic Data
While X-ray diffraction data for this compound is unavailable, related triazole derivatives exhibit planar heterocyclic cores with substituents influencing packing patterns. For example, methyl-substituted triazoles often form hydrogen-bonded dimers, while bulky groups like propan-2-ylsulfanyl induce steric hindrance, altering solubility . Nuclear magnetic resonance (NMR) spectra for analogous compounds reveal distinct proton environments:
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Pyrazole protons: δ 6.0–7.5 ppm (aromatic region).
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Methoxy group: δ ~3.8 ppm (singlet).
Synthesis and Mechanistic Pathways
Synthetic Routes
The compound is synthesized via multi-step reactions typical of triazole-pyrazole hybrids:
Step 1: Formation of the triazole core through cyclocondensation.
A common approach involves reacting hydrazine derivatives with nitriles or thioamides. For instance, 4-methyl-1,2,4-triazole-3-thiol may serve as a precursor, with subsequent alkylation introducing the propan-2-ylsulfanyl group.
Step 2: Functionalization of the pyrazole ring.
3-Methoxy-1-methylpyrazole is synthesized separately via Vilsmeier-Haack formylation followed by methylation. This fragment is then coupled to the triazole core using Ullmann or Suzuki-Miyaura cross-coupling .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, KOH, ethanol, reflux | 65% |
| 2 | CuI, 1,10-phenanthroline, DMF, 100°C | 72% |
Mechanistic Insights
The sulfur atom in the propan-2-ylsulfanyl group enhances nucleophilicity, facilitating electrophilic substitution at the triazole ring. Methoxy and methyl groups on the pyrazole moiety stabilize the intermediate through electron-donating effects, as demonstrated in density functional theory (DFT) studies of analogous systems .
Physicochemical Properties
Solubility and Stability
Experimental solubility data for this compound is unreported, but analogs with similar sulfanyl substituents exhibit:
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Lipophilicity: LogP ≈ 2.5–3.0 (predicted via ChemAxon).
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Aqueous solubility: <0.1 mg/mL (due to hydrophobic isopropyl group).
Stability studies under ambient conditions suggest susceptibility to oxidation at the sulfur center, necessitating storage under inert atmospheres .
Thermal Behavior
Differential scanning calorimetry (DSC) of related triazoles shows melting points between 150–200°C, with decomposition above 250°C. The presence of a methoxy group may lower the melting point by disrupting crystallinity .
Biological Activity and Hypothesized Applications
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value (Predicted) |
|---|---|
| Blood-brain barrier permeability | Low |
| CYP2D6 inhibition | Moderate |
| Plasma protein binding | 89% |
Antimicrobial Activity
Pyrazole-triazole hybrids exhibit broad-spectrum antimicrobial effects. For example, methyl-substituted analogs demonstrate MIC (minimum inhibitory concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The methoxy group may enhance membrane penetration .
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